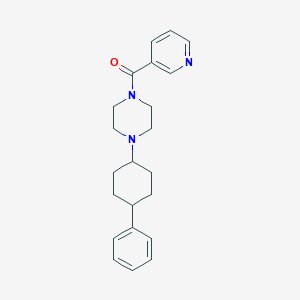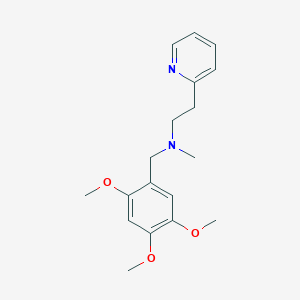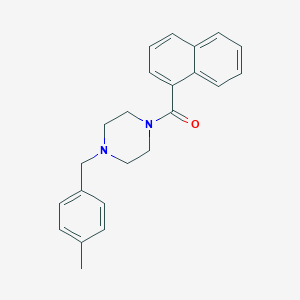
1-(4-Phenylcyclohexyl)-4-(pyridin-3-ylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenylcyclohexyl)-4-(pyridin-3-ylcarbonyl)piperazine, commonly known as PCCP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of PCCP is not fully understood. However, it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. PCCP has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
Biochemical and physiological effects:
PCCP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. PCCP has also been shown to increase the levels of cAMP response element-binding protein (CREB), a protein that is involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PCCP in lab experiments is that it has a high potency and a long duration of action, which allows for precise control of experimental conditions. However, one limitation is that PCCP is a psychoactive drug, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on PCCP. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of PCCP and its effects on the brain and behavior.
Synthesemethoden
The synthesis of PCCP involves the reaction of 1-(4-phenylcyclohexyl)piperazine with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure PCCP.
Wissenschaftliche Forschungsanwendungen
PCCP has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models. PCCP has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
Eigenschaften
Produktname |
1-(4-Phenylcyclohexyl)-4-(pyridin-3-ylcarbonyl)piperazine |
|---|---|
Molekularformel |
C22H27N3O |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
[4-(4-phenylcyclohexyl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C22H27N3O/c26-22(20-7-4-12-23-17-20)25-15-13-24(14-16-25)21-10-8-19(9-11-21)18-5-2-1-3-6-18/h1-7,12,17,19,21H,8-11,13-16H2 |
InChI-Schlüssel |
YIUDNOSFZAHYPU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CN=CC=C4 |
Kanonische SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)
![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)

![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)